molecular formula C13H21NO B1427941 1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine CAS No. 1249576-65-5

1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine

Cat. No. B1427941
CAS RN: 1249576-65-5
M. Wt: 207.31 g/mol
InChI Key: ILVOXRLJQOYWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine, also known as 2C-E, is a psychedelic phenethylamine that belongs to the 2C family of compounds. It was first synthesized in 1977 by Alexander Shulgin and has since gained popularity as a recreational drug due to its hallucinogenic effects. However, the compound has also been studied for its potential therapeutic applications and its mechanism of action.

Scientific Research Applications

Synthesis Techniques and Intermediates

Research into 1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine involves various synthetic methodologies and intermediate compounds. For instance, the synthesis of related 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines through the Graf–Ritter reaction highlights the utility of methoxy and methyl substituents in heterocyclic compound synthesis, with applications in medicinal chemistry and material science (Glushkov et al., 2021). Similarly, novel antimicrobial 1,2,4-triazole derivatives synthesized from reactions involving methoxy and methyl groups demonstrate the relevance of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Characterization and Novel Compounds

The discovery of new resorcinols from Sargassum thunbergii, including compounds with methoxy and methyl groups, underscores the importance of natural products research and the potential of such compounds in drug discovery and development (Cai et al., 2010). Additionally, the development of novel fluorophores like 6-methoxy-4-quinolone for biomedical analysis, with strong fluorescence across a wide pH range, highlights the application of methoxy-substituted compounds in analytical chemistry and diagnostic imaging (Hirano et al., 2004).

Synthetic Pathways and Analogs

The synthesis of tetrahydro-γ-carboline skeletons through oxidative carbon-carbon bond formation of enamines demonstrates the versatility of methoxy and methyl groups in constructing complex heterocyclic frameworks, relevant in pharmacology and synthetic organic chemistry (Lv et al., 2013). Research on the synthesis of 1-amino-1-phenylbutane from n-butylbenzene, involving methyl and methoxy groups, illustrates the conversion of by-products into valuable intermediates for the synthesis of biologically active molecules (Nagarapu et al., 2009).

Anticancer Activities

The design and synthesis of novel thiazol-4-amine derivatives containing methoxy groups for anticancer evaluation reveal the therapeutic potential of such compounds in oncology, showcasing the significance of methoxy-substituted compounds in medicinal chemistry (Yakantham et al., 2019).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-9(2)12(14)8-11-7-10(3)5-6-13(11)15-4/h5-7,9,12H,8,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVOXRLJQOYWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine
Reactant of Route 4
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine
Reactant of Route 5
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine
Reactant of Route 6
1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.